5'-Iodo-2',3'-dideoxycytidine
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Overview
Description
5'-Iodo-2',3'-dideoxycytidine is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated oxolane ring attached to a pyrimidinone base. It is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Iodo-2',3'-dideoxycytidine typically involves the iodination of a precursor molecule. One common method involves the reaction of a hydroxymethyl-substituted oxolane with iodine in the presence of a base, followed by coupling with a pyrimidinone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as purification through crystallization or chromatography to achieve the desired quality and consistency. The use of advanced analytical techniques ensures the compound meets stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5'-Iodo-2',3'-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodinated oxolane ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxolane derivatives, while oxidation can produce oxolane ketones or alcohols .
Scientific Research Applications
5'-Iodo-2',3'-dideoxycytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research focuses on its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 5'-Iodo-2',3'-dideoxycytidine involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
2’,3’-dideoxycytidine: A nucleoside analog used in the treatment of HIV.
Lamivudine: An antiviral drug used to treat hepatitis B and HIV infections.
Uniqueness
5'-Iodo-2',3'-dideoxycytidine is unique due to its specific iodinated oxolane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-5-(iodomethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h3-4,6,8H,1-2,5H2,(H2,11,12,14)/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFJFFSTFXKKLP-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)N2C=CC(=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CI)N2C=CC(=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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